Methyl 4-methylcinnamate
Description
Significance in Chemical and Biological Sciences
The significance of methyl 4-methoxycinnamate in the chemical and biological sciences is multifaceted. A primary area of its importance lies in its ability to absorb ultraviolet (UV) radiation, particularly in the UVB spectrum. evitachem.comumich.edu This property makes it a valuable compound for studying photoprotection mechanisms and the dynamics of excited states in molecules. evitachem.com Its conjugated system, consisting of a phenyl ring, a double bond, and a carbonyl group, is responsible for this UV absorption. evitachem.com
In the biological arena, the UV-absorbing capabilities of methyl 4-methoxycinnamate are leveraged in research investigating the effects of UV light on biological systems. Furthermore, scientific inquiries have explored its potential anti-inflammatory and antioxidant properties. smolecule.com Studies suggest it may scavenge free radicals, thereby reducing oxidative stress in tissues. smolecule.com Research has also indicated potential antimicrobial, specifically antifungal, activity. smolecule.com
Historical Context of Cinnamate (B1238496) Derivative Research
Research into cinnamic acid and its derivatives has a long history, driven by their natural abundance and wide range of biological activities. researchgate.netresearchgate.net Cinnamic acid itself is a key intermediate in the biosynthesis of many important natural products in plants through the phenylpropanoid pathway. researchgate.net Historically, cinnamate derivatives have been recognized for their roles as flavorings and fragrances. researchgate.netscispace.com
Over the decades, scientific interest has expanded to the pharmacological potential of these compounds. researchgate.netresearchgate.netscispace.com Researchers have investigated a variety of cinnamate derivatives for their potential antibacterial, antiviral, anti-inflammatory, and antioxidant activities. researchgate.net The synthesis of novel cinnamate molecules with enhanced biological activities has been a continuous area of focus, with various synthetic methods being developed and refined over time. beilstein-journals.org The study of methyl 4-methoxycinnamate is a part of this broader and ongoing exploration of the chemical and biological potential of the cinnamate scaffold.
Detailed Research Findings
Chemical Properties and Synthesis
Methyl 4-methoxycinnamate is a solid at room temperature with a melting point reported between 94-95 °C. nih.gov It is formally produced by the condensation of the carboxy group of 4-methoxycinnamic acid with methanol (B129727). nih.govchemicalbook.com Various synthetic routes have been developed for its preparation, including the Heck reaction, which efficiently forms the carbon-carbon double bond. evitachem.com For instance, a continuous-flow system using a palladium catalyst has demonstrated high yields. The Wittig reaction is another established method for synthesizing cinnamate derivatives.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ nih.gov |
| Molecular Weight | 192.21 g/mol nih.gov |
| IUPAC Name | methyl (E)-3-(4-methoxyphenyl)prop-2-enoate nih.gov |
| Melting Point | 94 - 95 °C nih.gov |
| CAS Number | 3901-07-3, 832-01-9 nih.gov |
Biological Activities
The biological activities of methyl 4-methoxycinnamate are a significant area of research. Its primary and most well-documented function is as a UV filter. smolecule.comevitachem.com The mechanism involves the absorption of UV radiation, which excites the molecule to a higher energy state. This energy is then dissipated primarily as heat, preventing the UV rays from damaging biological tissues. evitachem.com
Beyond its photoprotective effects, studies have indicated other potential biological roles:
Antioxidant Activity: Research suggests that methyl 4-methoxycinnamate can exhibit antioxidant properties by scavenging free radicals, which are implicated in cellular damage and aging. smolecule.com
Anti-inflammatory Activity: Some in vitro studies have reported moderate anti-inflammatory activity. smolecule.com The proposed mechanism involves the inhibition of pathways such as NF-κB.
Antimicrobial Activity: Investigations into its antimicrobial properties have shown moderate antifungal activity against certain fungal strains. smolecule.com
It is important to note that much of the research into these biological activities is still in the exploratory phase and often conducted in vitro.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(4-methylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJBRXRCJNSDHT-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346183 | |
| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20754-20-5 | |
| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Catalytic Synthesis Approaches
Catalytic methods are central to the modern synthesis of cinnamic acid derivatives, offering pathways that are often more efficient and environmentally benign than traditional stoichiometric reactions.
The Palladium-catalyzed Heck reaction is a powerful and widely used method for forming carbon-carbon bonds, specifically by coupling an unsaturated halide with an alkene. mdpi.com This reaction is highly effective for the vinylation of aryl halides with acrylates to produce cinnamate (B1238496) esters. mdpi.comvtt.fi For instance, the reaction between an appropriate aryl iodide (like 4-iodotoluene) and methyl acrylate (B77674) in the presence of a palladium catalyst would be a direct route to Methyl 4-methylcinnamate. Research on analogous compounds demonstrates the high efficiency and selectivity of this method. researchgate.net
Continuous-flow reactor systems offer significant advantages for the Heck reaction, including enhanced safety, consistent product quality, and improved yields. researchgate.net The synthesis of methyl 4-methoxycinnamate, a structural analogue, has been successfully demonstrated in a continuous plug flow reactor using supercritical carbon dioxide (scCO₂) as a green solvent. nih.govresearchgate.net In this system, a 2% palladium on silica (B1680970) catalyst was used with diisopropylethylamine as the base, eliminating the need for phosphine (B1218219) co-catalysts and simplifying the work-up procedure. nih.govresearchgate.net
Optimization of such systems involves adjusting parameters like flow rate, temperature, and pressure to maximize conversion and throughput. For the synthesis of pterostilbene, a related polyphenolic compound, a continuous-flow Heck reaction using a palladium catalyst immobilized on glass beads at 135 °C resulted in conversions of around 80%. nottingham.ac.uk Another study on the Heck reaction of iodobenzene (B50100) and styrene (B11656) in a packed-bed flow reactor found optimal conditions to be a temperature of 70 °C and a flow rate of 2 mL min⁻¹. researchgate.net
Reaction parameters have a profound impact on the selectivity and isomer distribution of the products in a Heck reaction. Temperature is a critical factor; in the continuous-flow synthesis of methyl 4-methoxycinnamate, only the desired trans-substituted isomer was produced. nih.gov However, in the related reaction with styrene, higher temperatures led to an increased formation of the branched, terminal alkene isomer over the linear trans-isomer. nih.govresearchgate.net This highlights the importance of precise temperature control to achieve the desired product isomer.
The choice of base and solvent also plays a crucial role. In the synthesis of (E)-methyl cinnamate, a solvent-free condition yielded the best results, while using N-methylpyrrolidone (NMP) led to a lower yield. researchgate.net The use of a strong base like NaOH can lead to the formation of cinnamic acid as a byproduct through the hydrolysis of the ester product. researchgate.net
| Parameter | Condition | Effect on Conversion/Yield | Effect on Selectivity/Isomer | Reference |
|---|---|---|---|---|
| Temperature | Increased from 120 °C to 140 °C | Shortened reaction time from 3h to 65 min for high yield | Can increase formation of branched isomers in some cases | researchgate.netnih.gov |
| Pressure | Increased from 200 to 250 bar (in scCO₂) | Dramatically increased conversion of 4-iodoanisole (B42571) | - | nih.gov |
| Solvent | Solvent-free vs. NMP | Solvent-free gave the best result (93% yield) | - | researchgate.net |
| Base | Organic base (DIPEA) vs. Strong base (NaOH) | - | Strong base can cause hydrolysis of ester to carboxylic acid | researchgate.netnih.gov |
When comparing batch and continuous-flow processes for the Heck reaction, continuous-flow systems often demonstrate superior efficiency, particularly in terms of catalytic activity and productivity. A study utilizing an amidoxime-fiber-supported palladium catalyst for the Heck reaction of iodobenzene and styrene found that the catalytic activity in a continuous-flow system was 2.21 times higher than that obtained in a traditional batch reaction. researchgate.net The flow system also showed excellent stability over a 50-hour continuous operation. researchgate.net Furthermore, the efficiency of the flow system could be scaled up by "numbering-up" reactors in parallel, where four parallel reactors achieved a catalytic efficiency four times higher than a single reactor. researchgate.net
| Metric | Batch Reaction | Continuous-Flow Reaction | Reference |
|---|---|---|---|
| Catalytic Activity | Baseline | 2.21 times higher | researchgate.net |
| Stability | - | Good stability over 50 hours of continuous operation | researchgate.net |
| Scalability | Requires larger vessels, potential for inconsistencies | Scalable by numbering-up (parallel reactors), consistent quality | researchgate.netresearchgate.net |
| Safety | Higher volume of reactive components at one time | Reduces the number of reactive components present at any one time | researchgate.net |
Biocatalytic methods are increasingly preferred over chemical methods due to their green credentials, high selectivity, and mild reaction conditions. researchgate.net Enzymes, particularly lipases, are effective catalysts for the synthesis of various esters, including cinnamic acid derivatives. nih.govresearchgate.net
Lipase-mediated esterification is a well-established method for producing cinnamate esters. This process involves the reaction of a cinnamic acid derivative (e.g., 4-methylcinnamic acid) with an alcohol (e.g., methanol) in the presence of a lipase (B570770) enzyme. Immobilized lipases, such as Novozym 435 (from Candida antarctica), are commonly used due to their stability and reusability. nih.govnih.gov
The synthesis of octyl methoxycinnamate, an analogue of this compound, was achieved with 90% conversion within one day at 80 °C using Novozym 435 as the catalyst. nih.gov The choice of solvent and the control of water activity are critical for optimizing the reaction; a study on the synthesis of oleyl cinnamate found that a hydrophobic solvent mixture of iso-octane/2-butanone (85:15, v/v) at a low initial water activity resulted in higher enzymatic activity and a 100% bioconversion yield. dss.go.th Lipases exhibit high selectivity, for example, by catalyzing esterification with primary alcohols to the complete exclusion of secondary alcohols. nih.gov While aminolysis is a related enzymatic process for forming amides, the primary application for cinnamate synthesis is esterification.
Enzymatic Synthesis and Biocatalysis
Continuous-Flow Enzymatic Reaction Systems
The application of biocatalysis, particularly through the use of enzymes, presents a cleaner, more economical, and environmentally friendly alternative to traditional organic chemistry for conducting chemical transformations. rsc.org Continuous-flow enzymatic reaction systems, in particular, offer significant advantages in efficiency, sustainability, and productivity. The immobilization of enzymes in packed-bed reactors is a key enabling technology in this field, allowing for their repeated use and enhanced stability. rsc.org
Lipases, such as the commercially available immobilized Candida antarctica lipase B (Novozyme 435®), are particularly well-suited for the synthesis of esters like this compound in continuous-flow setups. rsc.org These systems have demonstrated superiority over batch processes by achieving higher yields, faster reaction rates, and improved selectivity. rsc.org For instance, the operational stability of lipase-based continuous-flow systems has been maintained for extended periods, such as 14 days, achieving high conversion rates and significant space-time yields. asianpubs.org
A key advantage of continuous-flow systems is the ability to integrate chemo- and biocatalytic steps sequentially. rsc.org This approach is beneficial when intermediates are unstable, as they can be rapidly converted in the subsequent step, a process that is often less efficient in batch reactions due to degradation. rsc.org The precise control over reaction parameters in a flow reactor, such as temperature and residence time, allows for optimization that can lead to increased retention of enzyme activity compared to batch processes. rsc.org For example, an immobilized enzyme in a flow system fully retained its activity after 120 hours, whereas the free enzyme in a batch process lost 70% of its initial activity in 96 hours. rsc.org
Table 1: Performance of Continuous-Flow Enzymatic Systems
| Parameter | Observation | Source |
|---|---|---|
| Operational Stability | Maintained over 14 days | asianpubs.org |
| Conversion Rate | Achieved up to 98% | asianpubs.org |
| Space-Time Yield | Reached 50 g L⁻¹ day⁻¹ | asianpubs.org |
| Enzyme Activity Retention | Immobilized enzyme retained full activity after 120 hours | rsc.org |
| Comparison to Batch | Flow mode often achieves higher yields and faster rates | rsc.org |
Metal-Free Catalysis in Cinnamate Derivatization
The derivatization of cinnamates is increasingly moving towards metal-free catalytic systems to avoid the costs and toxicity associated with transition metals. rsc.org These green chemistry approaches offer sustainable alternatives for producing complex esters and other derivatives.
One significant area of development is in trans-esterification reactions. Researchers have developed recyclable, metal-free catalysts such as tetramethylammonium (B1211777) methyl carbonate (TMC). This catalyst reacts with an alcohol to generate an alkoxide ion, which then facilitates the trans-esterification. Unlike previous systems that were limited to dimethyl carbonate (DMC) as a solvent, TMC is stable in more conventional solvents, expanding its versatility for creating a wider range of esters. thechemicalengineer.com
Another established metal-free method for synthesizing cinnamate esters is the Fischer esterification. This reaction can be effectively catalyzed by p-toluenesulfonic acid (pTSA), a solid organic acid that is easier and safer to handle than strong mineral acids like sulfuric acid. nsf.gov The use of pTSA can provide high yields of methyl cinnamate from trans-cinnamic acid and methanol (B129727). nsf.gov Microwave-assisted conditions can further accelerate this process, achieving a 91% yield in just two minutes. nsf.gov These methods highlight the potential of organocatalysis to provide efficient and environmentally benign pathways for cinnamate synthesis and derivatization. rsc.orgnsf.gov
Table 2: Metal-Free Catalytic Methods for Cinnamate Synthesis
| Method | Catalyst | Key Findings | Source |
|---|---|---|---|
| Trans-esterification | Tetramethylammonium methyl carbonate (TMC) | Recyclable, metal-free, versatile in conventional solvents | thechemicalengineer.com |
| Fischer Esterification | p-Toluenesulfonic acid (pTSA) | Safer alternative to H₂SO₄; high yields | nsf.gov |
| Microwave-assisted Fischer Esterification | p-Toluenesulfonic acid (pTSA) | 91% yield in 2 minutes | nsf.gov |
Electrochemical Synthesis Strategies
Electro-organic synthesis is emerging as a powerful green methodology in chemistry, aligning with several key principles of sustainability. google.com By using electricity, a cheap and versatile redox agent, this approach can often replace toxic or hazardous oxidizing and reducing reagents traditionally used in redox reactions. elsevierpure.com This substitution minimizes waste and enhances safety. elsevierpure.com
A significant advantage of electrosynthesis is the ability to conduct reactions at room temperature, which reduces the high energy consumption associated with thermochemical processes that require prolonged heating. elsevierpure.com Furthermore, electrochemical methods can allow for the in situ generation of unstable and hazardous reagents, avoiding their storage and transportation. google.com The use of greener solvents and the potential to eliminate catalysts, particularly toxic metal complexes, further strengthens the environmental credentials of this technology. elsevierpure.com These attributes make electro-organic processes scalable and suitable for industrial applications, driving advancements in sustainable chemical manufacturing. nih.govgoogle.com
The Heck reaction, a cornerstone of C-C bond formation, traditionally relies on palladium catalysts. researchgate.net However, recent innovations have led to the development of electrochemical Heck reactions for the synthesis of methyl cinnamate derivatives under green conditions. nih.govbu.edu This electro-organic approach offers a more sustainable alternative to conventional methods that often suffer from the use of toxic solvents and the generation of waste. bu.edu
In this process, a two-electrode setup with readily available anode and cathode materials is employed. bu.edu Applying an appropriate potential difference electrochemically activates both the aryl halide and olefin substrates, leading to the formation of the desired methyl cinnamate derivatives. bu.edu This method provides several key advantages:
Elimination of Toxic Catalysts : The process proceeds without the need for metal catalysts, significantly reducing the environmental impact associated with catalyst waste. elsevierpure.combu.edu
Mild Reaction Conditions : The reactions are carried out under mild conditions, which allows for a broad range of functional groups to be tolerated. bu.edu
High Selectivity and Efficiency : The electrochemical approach demonstrates excellent selectivity and efficiency, resulting in high product yields. bu.edu
Scalability : The method is easily scalable, making it suitable for large-scale industrial production. bu.edu
The ability to dramatically accelerate Heck reactions at room temperature using electrochemistry marks a significant advancement in the field.
Green Chemistry Approaches in Methyl 4-Methoxycinnamate Synthesis
Supercritical carbon dioxide (scCO₂) is gaining significant attention as a green solvent to replace volatile organic compounds (VOCs) in chemical synthesis. thechemicalengineer.com CO₂ is non-toxic, non-flammable, abundant, and inexpensive. nsf.gov Its supercritical state is easily accessible, with a critical temperature (Tc) of 31.1 °C and a critical pressure (Pc) of 72.8 bar. thechemicalengineer.com A key advantage of scCO₂ is the ability to tune its solvent properties, such as density and viscosity, by adjusting temperature and pressure. thechemicalengineer.com
The palladium-catalyzed Heck reaction for synthesizing methyl 4-methoxycinnamate has been successfully demonstrated in a continuous plug flow reactor using scCO₂ as the solvent, with THF and methanol as modifiers. researchgate.net In this system, 4-iodoanisole reacts with methyl acrylate to form the target compound. researchgate.net To enhance the green credentials of the reaction, a simple 2% palladium on silica catalyst was used without any phosphine co-catalysts, which simplifies the work-up procedure. researchgate.net The use of scCO₂ is particularly advantageous for reactions involving gases, as it is completely miscible with many of them, and it is inert towards oxidation, making it a safe medium for such reactions. nsf.gov The low viscosity and lack of surface tension of scCO₂ also contribute to its utility in various chemical processes.
Table 3: Properties and Advantages of Supercritical CO₂ as a Solvent
| Property | Value/Description | Advantage | Source |
|---|---|---|---|
| Critical Temperature (Tc) | 31.1 °C | Easily accessible supercritical state | thechemicalengineer.com |
| Critical Pressure (Pc) | 72.8 bar | Easily accessible supercritical state | thechemicalengineer.com |
| Toxicity | Non-toxic | Safe for consumable products; environmentally benign | thechemicalengineer.com |
| Flammability | Non-flammable | Enhanced safety in chemical processes | nsf.gov |
| Solvent Properties | Tunable with temperature and pressure | Allows for process optimization | thechemicalengineer.com |
| Catalyst Compatibility | Used with phosphine-free Pd on silica | Simplifies work-up and purification | researchgate.net |
Other Advanced Synthetic Pathways
The Wittig reaction and its variants are powerful and widely used methods for the stereoselective synthesis of alkenes, making them ideal for the construction of the α,β-unsaturated ester moiety in this compound. wpmucdn.comorganic-chemistry.org The classical Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (phosphorane). libretexts.org
For the synthesis of this compound, 4-methylbenzaldehyde (B123495) is reacted with a stabilized ylide, such as (methoxycarbonylmethylene)triphenylphosphorane. Stabilized ylides, where the carbanion is adjacent to an electron-withdrawing group like an ester, are known to predominantly produce the thermodynamically more stable (E)-alkene, which corresponds to the trans isomer of the cinnamate. organic-chemistry.org
A significant modification of this reaction is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgwpmucdn.com This method utilizes a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester (e.g., trimethyl phosphonoacetate) with a base. wpmucdn.comwikipedia.org The HWE reaction offers several advantages over the classical Wittig reaction:
The phosphonate carbanions are generally more nucleophilic than the corresponding ylides.
The byproduct, a water-soluble dialkyl phosphate (B84403) salt, is much easier to remove during purification compared to the often-problematic triphenylphosphine (B44618) oxide from the Wittig reaction. wpmucdn.comwikipedia.org
The HWE reaction with stabilized phosphonates almost exclusively yields the (E)-alkene, providing excellent stereochemical control. wikipedia.orgwpmucdn.com
The reaction begins with the deprotonation of the phosphonate ester by a suitable base (e.g., sodium methoxide) to form the stabilized carbanion. wpmucdn.com This carbanion then undergoes nucleophilic addition to the carbonyl carbon of 4-methylbenzaldehyde. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the (E)-methyl 4-methylcinnamate and the phosphate byproduct. wpmucdn.com
Esterification
The most direct synthesis of this compound is the Fischer esterification of 4-methylcinnamic acid with methanol. organic-chemistry.orgchemistrysteps.com This reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmasterorganicchemistry.com The mechanism is a reversible, multi-step process known as nucleophilic acyl substitution. byjus.com
The detailed mechanism proceeds as follows:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 4-methylcinnamic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. byjus.com
Proton Transfer: A proton is transferred from the newly added methoxy (B1213986) group to one of the original hydroxyl groups. This converts the hydroxyl group into a much better leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. libretexts.org
Deprotonation: The protonated ester is deprotonated by a base (such as another molecule of methanol or the conjugate base of the acid catalyst) to regenerate the catalyst and yield the final product, this compound. byjus.com
Since all steps are reversible, the reaction equilibrium is typically driven towards the product by using a large excess of the alcohol (methanol) or by removing water as it is formed. chemistrysteps.comlibretexts.org
Transesterification
Transesterification is a process where the alkoxy (-OR) group of an ester is exchanged with that of an alcohol. wikipedia.org For instance, this compound can be converted to ethyl 4-methylcinnamate by reacting it with ethanol (B145695). This process can be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Mechanism: The mechanism is very similar to Fischer esterification (PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.commasterorganicchemistry.com The ester's carbonyl is protonated, followed by nucleophilic attack from the new alcohol. After proton transfers, the original alcohol (methanol) is eliminated, and deprotonation yields the new ester. masterorganicchemistry.com
Base-Catalyzed Mechanism: The mechanism involves nucleophilic acyl substitution. A strong base (e.g., sodium ethoxide, NaOEt) acts as the nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. youtube.com This intermediate then collapses, eliminating the original alkoxide (methoxide, MeO⁻) as a leaving group to form the new ester. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium, driven to completion by using the new alcohol as the solvent. youtube.com
Table 2: Mechanistic Overview of Esterification and Transesterification
| Process | Catalyst | Key Intermediate | Driving Force |
| Fischer Esterification | Acid (H⁺) | Protonated Tetrahedral Intermediate | Excess alcohol or removal of water. chemistrysteps.com |
| Acid-Catalyzed Transesterification | Acid (H⁺) | Protonated Tetrahedral Intermediate | Excess of the new alcohol. masterorganicchemistry.com |
| Base-Catalyzed Transesterification | Base (RO⁻) | Tetrahedral Alkoxide Intermediate | Excess of the new alcohol. wikipedia.orgyoutube.com |
Post-Synthetic Chemical Transformations
Post-synthesis, the this compound molecule offers several sites for chemical modification. One important transformation is the selective oxidation of the para-methyl group on the phenyl ring. Biocatalysis using cytochrome P450 enzymes has shown remarkable selectivity for this type of transformation. Specifically, the enzyme CYP199A4 has been demonstrated to catalyze the oxidation of 4-methylcinnamic acid with 100% selectivity for the para-substituent. rsc.org This enzymatic reaction hydroxylates the methyl group to produce 4-hydroxymethylcinnamic acid. rsc.org While this study was performed on the carboxylic acid, similar selectivity is expected for the methyl ester. The resulting 4-(hydroxymethyl)cinnamate can then be further oxidized to the corresponding carboxylic acid, methyl 4-carboxycinnamate, using standard chemical oxidizing agents.
Another fundamental transformation is the hydrolysis of the ester functional group back to the corresponding carboxylic acid, 4-methylcinnamic acid. This reaction, the reverse of Fischer esterification, can be achieved under either acidic or basic conditions (saponification). byjus.com In acidic hydrolysis, excess water is used to shift the equilibrium from the ester back to the carboxylic acid and alcohol. masterorganicchemistry.com
The ester and alkene functionalities in this compound can be selectively reduced to form other valuable compounds. A key transformation is the reduction of the ester group to a primary alcohol, yielding 4-methylcinnamyl alcohol, while preserving the carbon-carbon double bond.
This selective reduction is typically accomplished using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion (⁻OCH₃) to form an aldehyde intermediate. This aldehyde is immediately reduced by a second equivalent of hydride to form an alkoxide, which upon workup is protonated to give 4-methylcinnamyl alcohol. Due to the high reactivity of LiAlH₄, it reduces the ester group much faster than it reacts with the isolated alkene, allowing for a high degree of selectivity.
Table 3: Summary of Chemical Transformations
| Starting Compound | Transformation | Reagent/Catalyst | Product |
| This compound | Ester Hydrolysis | H₃O⁺ or NaOH/H₂O | 4-Methylcinnamic acid |
| This compound | para-Methyl Oxidation | 1. CYP199A4 2. Oxidizing Agent | Methyl 4-carboxycinnamate |
| This compound | Ester Reduction | 1. LiAlH₄ 2. H₂O workup | 4-Methylcinnamyl alcohol |
Substitution Reactions on Aromatic and Ester Moieties
The chemical structure of this compound features two primary sites susceptible to substitution reactions: the aromatic (phenyl) ring and the ester functional group. The aromatic moiety typically undergoes electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. In contrast, the ester moiety is reactive towards nucleophiles, leading to nucleophilic acyl substitution. The regioselectivity and reaction conditions for these transformations are dictated by the electronic properties of the molecule's constituent groups.
Substitution on the Aromatic Moiety
The benzene (B151609) ring of this compound is disubstituted with a methyl group (-CH₃) at the C4 position and a methyl propenoate group (-CH=CHCOOCH₃) at the C1 position. In electrophilic aromatic substitution, the directing effects of these existing substituents determine the position of the incoming electrophile.
Methyl Group (-CH₃): As an alkyl group, it is an electron-donating group (EDG) through an inductive effect. EDGs activate the aromatic ring, making it more reactive than benzene towards electrophiles. They are established as ortho, para-directors. libretexts.org Given its position at C4, the methyl group directs incoming electrophiles to the C2 and C6 positions (ortho to the methyl group).
Methyl Propenoate Group (-CH=CHCOOCH₃): This group contains a carbonyl conjugated with the phenyl ring through a double bond, making it a powerful electron-withdrawing group (EWG). EWGs deactivate the aromatic ring, rendering it less reactive towards electrophiles. These groups function as meta-directors. libretexts.org Consequently, this substituent directs incoming electrophiles to the C3 and C5 positions (meta to the propenoate group).
When an activating (ortho, para-directing) group and a deactivating (meta-directing) group are present on the same ring, the activating group generally governs the regiochemical outcome of the substitution. libretexts.org Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the positions ortho to the activating methyl group, namely C2 and C6.
| Reaction Type | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Methyl 2-nitro-4-methylcinnamate |
| Halogenation (Bromination) | Br₂ / FeBr₃ | Methyl 2-bromo-4-methylcinnamate |
| Sulfonation | Fuming H₂SO₄ | Methyl 2-sulfo-4-methylcinnamate |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Methyl 2-alkyl-4-methylcinnamate |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Methyl 2-acyl-4-methylcinnamate |
Substitution on the Ester Moiety
The ester functional group of this compound undergoes nucleophilic acyl substitution. libretexts.org This class of reaction involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses by expelling the methoxide (-OCH₃) leaving group. masterorganicchemistry.comyoutube.com Key reactions of this type include hydrolysis and transesterification.
Hydrolysis (Saponification): The ester can be converted to its corresponding carboxylic acid through hydrolysis. This is most efficiently achieved under basic conditions, a process known as saponification. Treatment of this compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), yields the sodium salt of 4-methylcinnamic acid. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the free carboxylic acid. googleapis.com
Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reacting this compound with ethanol (C₂H₅OH) and a catalytic amount of sulfuric acid or a base like sodium ethoxide would replace the methyl group of the ester with an ethyl group, producing ethyl 4-methylcinnamate and methanol as a byproduct. The reaction is an equilibrium, which can be driven towards the desired product by using the alcohol reactant as the solvent. masterorganicchemistry.com
| Reaction Type | Reagents / Conditions | Product |
|---|---|---|
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | 4-Methylcinnamic acid |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 4-Methylcinnamic acid |
| Transesterification (Example) | Ethanol (C₂H₅OH), H⁺ or C₂H₅O⁻ (catalyst) | Ethyl 4-methylcinnamate |
| Aminolysis | Ammonia (NH₃) or Primary/Secondary Amine (RNH₂/R₂NH) | 4-Methylcinnamide (or N-substituted amide) |
Molecular Photodynamics and Photobiological Mechanisms
Fundamental UV Absorption and Excited State Dynamics
The capacity of Methyl 4-methylcinnamate to function as a UV absorber is rooted in its molecular structure, which facilitates the absorption of UV photons and subsequent energy dissipation through various photophysical pathways.
The primary chromophore in this compound is the entire conjugated system, which includes the phenyl ring, the ethylenic double bond (C=C), and the carbonyl group (C=O) of the ester. This extended π-electron system is responsible for the molecule's strong absorption in the UV region of the electromagnetic spectrum.
Upon absorption of a UV photon, the molecule is promoted from its electronic ground state (S₀) to an electronically excited state. The principal transition is a π→π* transition, where an electron is excited from a π bonding orbital to a π* antibonding orbital. researchgate.net This transition is typically strong and corresponds to the main absorption band. For the parent compound, methyl cinnamate (B1238496), this first singlet excited state is denoted as the 1¹ππ* state. tandfonline.com
In addition to the bright ¹ππ* state, there is also a "dark" n→π* transition, where a non-bonding electron from the oxygen atom of the carbonyl group is promoted to a π* antibonding orbital. This results in the formation of a ¹nπ* excited state. tandfonline.com While this transition is generally weaker (less probable), the ¹nπ* state plays a crucial role in the subsequent deactivation pathways of the molecule. tandfonline.com
Table 1: Key Electronic Transitions in Cinnamate Chromophores
| Transition | Description | Initial State | Final State | Relative Strength |
|---|---|---|---|---|
| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | S₀ | S₁ (¹ππ*) | Strong |
For a UV filter to be effective, it must dissipate the absorbed UV energy efficiently and safely, primarily through non-radiative pathways, minimizing radiative decay (fluorescence) and photochemical reactions that could produce harmful byproducts. researchgate.net Cinnamate derivatives excel at this through ultrafast deactivation processes.
Following initial excitation to the ¹ππ* state, the primary non-radiative decay route involves internal conversion (IC). tandfonline.com Internal conversion is a process where the molecule transitions from a higher electronic state to a lower one of the same spin multiplicity without emitting a photon. For methyl cinnamate, a key pathway is the ultrafast internal conversion from the initially populated ¹ππ* state to the lower-lying ¹nπ* state. tandfonline.comresearchgate.net This process is extremely rapid, occurring on a picosecond timescale. tandfonline.com From the ¹nπ* state, the molecule can then return to the ground state (S₀).
A critical energy dissipation channel for cinnamate derivatives is trans-cis (or E/Z) photoisomerization around the ethylenic double bond. tandfonline.comresearchgate.net In its stable ground state, this compound exists predominantly in the trans configuration. Upon UV absorption and promotion to the excited state, the rotation around the C=C double bond becomes possible.
The molecule can twist from the trans conformation towards the cis conformation in the excited state. This twisting motion facilitates the molecule's return to the ground state (S₀) via a conical intersection, a point where the potential energy surfaces of the excited and ground states meet. nih.gov Upon returning to the ground state, the molecule can be in either the trans or the cis form. This isomerization process is an effective way to convert the absorbed electronic energy into vibrational energy (heat), which is then harmlessly dissipated to the surroundings. researchgate.net Studies on methyl cinnamate have demonstrated that this trans-cis isomerization is a preserved and efficient relaxation mechanism even in solution environments. tandfonline.combohrium.com
Both singlet and triplet excited states are integral to the photorelaxation cascade. The process begins with excitation to a singlet state (S₁), specifically the ¹ππ* state. As described, this state can decay via internal conversion to the ¹nπ* singlet state.
From the ¹nπ* state, another process called intersystem crossing (ISC) can occur. Intersystem crossing is a non-radiative transition between two electronic states with different spin multiplicities (i.e., from a singlet to a triplet state). Computational and experimental studies on similar molecules like para-hydroxy methylcinnamate and methyl cinnamate suggest a dominant decay pathway of ¹ππ* → ¹nπ* → ³ππ, where ³ππ is a triplet state. nih.gov This triplet state is typically longer-lived than the singlet states and also plays a role in the isomerization process before eventually decaying back to the S₀ ground state. tandfonline.comnih.gov
Table 2: Excited State Decay Pathways for Cinnamate Derivatives
| Pathway | Description | Initial State | Intermediate State(s) | Final State | Timescale |
|---|---|---|---|---|---|
| Internal Conversion & Isomerization | Decay via singlet states coupled with rotation around the C=C bond. | S₁ (¹ππ*) | S₂ (¹nπ*) | S₀ (trans or cis) | Picoseconds (ps) tandfonline.com |
Computational Modeling of Photophysical Processes
Computational chemistry provides powerful tools for elucidating the complex and often ultrafast photophysical and photochemical events that are difficult to fully capture through experimental means alone.
Ab initio methods and, more commonly, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are used to model the behavior of molecules like this compound in their excited states. researchgate.net These calculations can predict the vertical excitation energies for different electronic transitions (e.g., ¹ππ* and ¹nπ*), which can be correlated with experimental UV absorption spectra. tandfonline.com
Furthermore, computational models are essential for mapping the potential energy surfaces of the excited states. By calculating the energy of the molecule at different geometries, researchers can identify the minimum energy pathways for relaxation processes. These calculations can locate critical points on the energy landscape, such as the transition states for isomerization and the conical intersections that facilitate the rapid, non-radiative decay back to the ground state. nih.gov For instance, DFT calculations have been used to investigate the structures and vertical excitation energies for both singlet and triplet excited states of methyl cinnamate, providing a theoretical foundation for interpreting experimental observations. researchgate.net
Molecular Dynamics Simulations of Photoreactions
Molecular dynamics simulations are powerful tools for investigating the complex, ultrafast processes that occur after a molecule absorbs UV radiation. For cinnamate derivatives, these simulations help to map out the potential energy surfaces of the excited states and identify the key relaxation pathways that allow for the efficient dissipation of energy.
While specific molecular dynamics simulations for this compound are not extensively detailed in the available literature, studies on analogous compounds like p-Methoxy methylcinnamate (p-MMC) offer significant insights. nih.gov Computational studies using methods such as the complete active space self-consistent field (CASSCF) and multistate complete active-space second-order perturbation (MS-CASPT2) have been employed to scrutinize the photophysical and photochemical mechanisms of p-MMC. nih.gov
These studies reveal that upon excitation to the first bright excited state (S2 or 1ππ), the molecule can undergo several deactivation processes. For trans-p-MMC, the primary deactivation pathway involves decaying to a dark 1nπ state, which requires overcoming a small energy barrier. nih.gov A secondary, minor pathway involves photoisomerization to the cis form, which then decays back to the ground state. nih.gov For the cis isomer of p-MMC, both the decay to the 1nπ* state and the photoisomerization pathway are comparable deactivation channels. nih.gov The presence of a solvent, such as a single water molecule, can significantly alter these pathways, tending to favor the photoisomerization route for energy dissipation. nih.gov
Table 1: Calculated Energy Barriers for Deactivation Pathways of p-Methoxy methylcinnamate (p-MMC)
| Deactivation Pathway | Isomer | Energy Barrier (kcal/mol) |
| 1ππ* → 1nπ | trans-p-MMC | 2.5 |
| 1ππ → 1nπ | cis-p-MMC | Comparable to photoisomerization |
| 1ππ → 1nπ* (with one water molecule) | trans-p-MMC | 5.8 |
| 1ππ* → 1nπ* (with one water molecule) | cis-p-MMC | 3.3 |
| Photoisomerization-induced decay (with one water molecule) | trans-p-MMC | 2.5 |
| Photoisomerization-induced decay (with one water molecule) | cis-p-MMC | 1.3 |
This data is based on computational studies of p-Methoxy methylcinnamate and provides a model for the expected photoreactions of this compound. nih.gov
Prediction of Conformational Isomers and Rotamers (e.g., syn and anti)
Conformational isomers, or rotamers, are different spatial arrangements of a molecule that arise from rotation around single bonds. wikipedia.org These conformations can have different energies and, consequently, different stabilities and reactivities. For molecules like this compound, rotation around the C-C single bonds in the propenyl chain and the C-O bond of the ester group can lead to various conformers.
The most stable conformers are typically those that minimize steric hindrance between bulky groups. In the context of cinnamate esters, the syn and anti conformations refer to the arrangement around the Cα-Cβ bond. The anti conformer, where the phenyl ring and the ester group are on opposite sides of the double bond, is generally more stable. wikipedia.org
Theoretical studies on related molecules like methyl 4-hydroxycinnamate have investigated the different conformers accessible to the compound. researchgate.net These studies help in understanding how the specific arrangement of atoms influences the electronic structure and the subsequent excited-state dynamics. For this compound, it is expected that the trans (or E) isomer is the most stable form, and within this isomeric form, different rotamers exist due to the orientation of the methyl and ester groups. researchgate.net The relative energies of these conformers determine their population at a given temperature and can influence the photodynamic behavior of the molecule.
Photoprotective Mechanisms at the Cellular and Molecular Level
The primary function of a UV filter like this compound is to protect biological systems from the damaging effects of UV radiation. This protection occurs through a combination of mechanisms at both the molecular and cellular levels.
Protection Against UV-Induced Oxidative Stress in Biological Systems
Exposure to UV radiation can lead to the generation of reactive oxygen species (ROS) in the skin, such as superoxide (B77818) anions and hydrogen peroxide. mdpi.com These highly reactive molecules can damage cellular components, including lipids, proteins, and DNA, leading to a state of oxidative stress. mdpi.com Many cinnamate derivatives possess antioxidant properties, which allow them to neutralize these harmful ROS.
The photoprotective mechanism of this compound is primarily attributed to its ability to absorb UV radiation and dissipate the energy as heat. evitachem.com This process is facilitated by the conjugated system of π-electrons in the molecule, which includes the phenyl ring, the carbon-carbon double bond, and the carbon-oxygen double bond of the ester group. By absorbing the UV photon, the molecule prevents it from reaching and damaging biological tissues. The subsequent rapid and efficient deactivation to the ground state minimizes the lifetime of the excited state, reducing the probability of generating harmful photoproducts or ROS.
Interaction with Cellular Components and DNA Under UV Exposure
UV radiation, particularly in the UV-B range, can be directly absorbed by DNA, leading to the formation of mutagenic photoproducts such as cyclobutane-pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs). nih.gov These DNA lesions can interfere with DNA replication and transcription, potentially leading to mutations, cell death, and the development of skin cancer. nih.gov
UV filters like this compound play a crucial role in preventing this direct DNA damage by acting as a shield. By absorbing the UV radiation before it can reach the DNA in skin cells, the concentration of the UV filter effectively reduces the dose of UV radiation that the cellular components are exposed to. tandfonline.com While some studies have investigated the potential for certain methyl cinnamate derivatives to enhance UV-induced mutagenesis by inhibiting DNA repair mechanisms in bacteria, the primary role in sunscreen formulations is photoprotection. sigmaaldrich.com The efficacy of a UV filter is therefore dependent on its concentration in the sunscreen formulation and its ability to remain stable upon UV exposure.
Comparative Photostability Studies with Analogous UV Absorbers
The photostability of a UV filter is a critical parameter, as its degradation can lead to a loss of photoprotective efficacy and the formation of potentially harmful byproducts. Cinnamate derivatives are known to undergo trans-cis isomerization upon exposure to UV radiation. tandfonline.com While this isomerization is a key part of their energy dissipation mechanism, prolonged exposure can lead to a shift in the equilibrium towards the cis-isomer, which may have different absorption properties and be less effective as a UV filter. tandfonline.com
Studies on the photostability of various UV filter combinations have been conducted to optimize sunscreen formulations. For instance, the photostability of octyl methoxycinnamate (OMC), a widely used cinnamate derivative, has been shown to be influenced by the presence of other UV absorbers. researchgate.net Certain compounds, like octocrylene (B1203250) (OC), have been found to improve the photostability of OMC. researchgate.net
Table 2: Comparative Photostability of UV Filter Combinations
| Formulation | UV Filter Combination | Photostability Ranking |
| 1 | Octyl methoxycinnamate (OMC), Benzophenone-3 (BP-3), Octyl salicylate (B1505791) (OS) | 3 |
| 2 | OMC, Avobenzone (AVB), 4-Methylbenzilidene camphor (B46023) (MBC) | 4 |
| 3 | OMC, BP-3, Octocrylene (OC) | 1 (Most Stable) |
| 4 | OMC, AVB, OC | 2 |
These comparative studies are essential for developing next-generation sunscreens that offer broad-spectrum protection with enhanced photostability, ensuring that the product remains effective throughout the duration of sun exposure.
Biological Activities and Mechanistic Investigations
Anti-inflammatory Efficacy and Signaling Pathways
There is no available information from in vitro or in vivo models detailing the anti-inflammatory efficacy of Methyl 4-methylcinnamate. Consequently, its potential to modulate pro-inflammatory mediators such as NF-κB and 5-lipoxygenase, or to inhibit the MAPK signaling cascade (p38, JNK, ERK), has not been investigated. Furthermore, its therapeutic potential in inflammatory bowel conditions is currently unknown.
Antioxidant Potential and Free Radical Scavenging
The mechanisms of antioxidant action for this compound and its potential for free radical scavenging have not been documented in the scientific literature reviewed.
Until specific studies are conducted and published, a detailed and accurate article on the biological activities of this compound cannot be provided.
Role in Mitigating Oxidative Stress in Biological Tissues
No specific studies were identified that investigate the role of this compound in mitigating oxidative stress in biological tissues. Research on related compounds, such as methyl cinnamate (B1238496), has been conducted, but these findings cannot be directly attributed to this compound. For instance, one study noted that methyl cinnamate may increase cellular vulnerability to oxidative stress under certain conditions. Other cinnamic acid derivatives have been explored for their UV-filtering properties, which can prevent oxidative damage from sun exposure, but this is not specific to the requested compound.
Antimicrobial and Antifungal Spectrum
There is a notable absence of research detailing the antimicrobial and antifungal spectrum of this compound.
Evaluation Against Bacterial Strains (e.g., Staphylococcus aureus)
No data from studies evaluating the specific activity of this compound against bacterial strains, including Staphylococcus aureus, could be located. While the broader class of cinnamates has been investigated for antibacterial properties, with some showing weak to moderate activity, this information is not specific to this compound.
Mechanistic Basis of Antimicrobial Action
The mechanistic basis of antimicrobial action for this compound has not been elucidated in the available literature. General mechanisms for cinnamic acid and its derivatives often involve the disruption of microbial cell membranes and interference with essential enzymes. However, without specific studies, it is impossible to confirm if this compound acts via these or other pathways.
Anti-adipogenic Activity and Metabolic Regulation
Inhibition of Adipocyte Differentiation
No studies were found that specifically investigate the anti-adipogenic activity of this compound or its ability to inhibit adipocyte differentiation. Extensive research is available for the closely related compound, methyl cinnamate, which has been shown to suppress the differentiation of preadipocytes and reduce triglyceride accumulation by modulating key signaling pathways, such as the CaMKK2-AMPK pathway, and down-regulating adipogenic transcription factors like PPARγ and C/EBPα. acs.orgnih.gov However, these findings are specific to methyl cinnamate and cannot be accurately ascribed to this compound.
Regulation of Adipogenic Transcription Factors (e.g., SREBP-1, PPARγ, C/EBPα)
Research into the anti-adipogenic activity of methyl cinnamate, a closely related compound to this compound, has revealed its significant impact on key transcription factors that govern the differentiation of fat cells. One study demonstrated that methyl cinnamate effectively suppressed the accumulation of triglycerides. This effect was linked to the downregulation of the expression of several crucial adipogenic transcription factors, namely sterol regulatory element-binding protein-1 (SREBP-1), peroxisome proliferator-activated receptor γ (PPARγ), and CCAAT/enhancer-binding protein α (C/EBPα).
The investigation further elucidated that the inhibitory effect of methyl cinnamate on adipocyte differentiation and PPARγ activity could be partially counteracted by the introduction of a PPARγ agonist, troglitazone. This suggests that the regulatory action of methyl cinnamate is significantly channeled through the PPARγ pathway.
Activation of CaMKK2-AMPK Signaling Pathway
The anti-adipogenic effects of methyl cinnamate are also mediated through the activation of the Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2)-AMP-activated protein kinase (AMPK) signaling pathway. Studies have shown that during adipogenesis, methyl cinnamate stimulates the expression of both CaMKK2 and phospho-AMPK. This activation is a key part of the mechanism through which methyl cinnamate exerts its anti-adipogenic activity in 3T3-L1 cells. However, other research in HepG2 cells suggests that while methyl cinnamate does activate AMPK, it may do so without altering the protein or mRNA levels of CaMKK2, indicating that the compound might also interact directly with AMPK. nih.govresearchgate.net
Enzyme Modulation and Inhibition Studies
Methyl trans-cinnamate has been identified as a potent inhibitor of mushroom tyrosinase, an enzyme crucial in the process of melanin (B1238610) synthesis and food browning. Its inhibitory action extends to both the monophenolase and diphenolase activities of the enzyme. For the diphenolase activity, the inhibition by methyl trans-cinnamate is characterized as a reversible and noncompetitive mechanism. The potency of this inhibition is quantified by its IC50 value and inhibition constant (Ki).
| Activity | Parameter | Value |
|---|---|---|
| Monophenolase | IC50 | 1.25 mM |
| Effect at 2.5 mM | Lag time increased from 32s to 160s; steady-state activity reduced by ~65% | |
| Diphenolase | IC50 | 1.62 mM |
| Ki | 1.60 mM |
While specific studies on this compound's interaction with cholinesterase enzymes are limited, research on a series of related trimethoxycinnamates indicates that this class of compounds possesses inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com For instance, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate was found to be the most active against both enzymes in its series. mdpi.com Structure-activity relationship studies on tertiary amine derivatives of cinnamic acid have highlighted the importance of the unsaturated bond and the benzene (B151609) ring in the cinnamic acid structure for potent AChE inhibitory activity. tandfonline.com One such derivative demonstrated a mixed-type inhibition against AChE, suggesting it can bind to both the catalytic and peripheral sites of the enzyme. tandfonline.com
Other Investigated Biological Effects
The E-isomer of methyl cinnamate has been shown to induce concentration-dependent vasorelaxation in isolated rat aortic rings that were pre-contracted with phenylephrine. nih.gov This effect was observed to be independent of the vascular endothelium. nih.gov Further investigations into the mechanism suggest that the vasorelaxant effects are primarily mediated by the inhibition of Ca2+ influx through voltage-dependent calcium channels, with a potential contribution from a myogenic mechanism. nih.gov The potency of this vasorelaxant effect varies depending on the specific blood vessel preparation. nih.gov
| Preparation | Pre-contraction Agent | IC50 (µmol/L) | 95% Confidence Interval (µmol/L) |
|---|---|---|---|
| Endothelium-intact Aortic Rings | Phenylephrine | 877.6 | 784.1–982.2 |
| Endothelium-denuded Aortic Rings | Phenylephrine | 725.5 | 546.4–963.6 |
| Mesenteric Artery Preparations | K+ | 314.5 | 141.9–697.0 |
| Aortic Preparations | K+ | 1144.7 | 823.2–1591.9 |
Phytotoxicity and Herbicidal Mechanisms
There is a notable absence of specific research into the phytotoxicity and herbicidal mechanisms of this compound. Investigations into the herbicidal properties of other cinnamate derivatives have been performed, but this specific compound has not been a primary focus of such studies. Consequently, there is no available data on its potential to cause plant damage or the specific biochemical pathways it might affect.
No published studies were found that investigate the inhibitory effects of this compound on guaiacol (B22219) peroxidase or α-amylase activity. Research on the parent compound, methyl cinnamate, has indicated some inhibitory effects on these enzymes in certain plant species. researchgate.net However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence. The influence of the 4-methyl substitution on the molecule's ability to bind to and inhibit these enzymes remains uninvestigated.
Specific data on the impact of this compound on plant germination and seedling growth is not present in the current body of scientific literature. While studies on other cinnamic acid esters have demonstrated effects on these developmental stages in plants, the specific activities of this compound have not been documented. researchgate.net Therefore, no data tables or detailed research findings on its specific impact on seed germination or the subsequent growth of seedlings can be provided.
Structure Activity Relationship Sar and Mechanistic Elucidation
Influence of Substituent Effects on Biological Activity
The type, position, and electronic nature of substituents on the cinnamate (B1238496) scaffold profoundly influence its biological and physicochemical properties. Modifications to the aromatic ring or the ester moiety can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets.
The methoxy (B1213986) group (-OCH₃) at the para-position of the phenyl ring is a critical determinant of the properties of Methyl 4-methoxycinnamate. This substitution is key to its well-known function as a UV filter and also modulates its biological activities. smolecule.com
UV Absorption: The primary role of Methyl 4-methoxycinnamate in cosmetic and dermatological applications is as a UV-B absorber. evitachem.com The molecule's efficacy in this regard is due to its conjugated system, which includes the phenyl ring, the acrylic double bond, and the carbonyl group of the ester. evitachem.com The para-methoxy group acts as a strong electron-donating group (auxochrome), which enhances the delocalization of π-electrons across the conjugated system (chromophore). This extension of conjugation shifts the absorption maximum to the UV-B range (280-315 nm), allowing the molecule to absorb this high-energy radiation and dissipate it, thereby protecting the skin. smolecule.com Computational modeling of alkyl p-methoxy cinnamates confirms their role as effective UV-B and UV-C absorbers. researchgate.net
Biological Response: Beyond photoprotection, the para-methoxy group influences various biological activities. Studies on cinnamic acid derivatives have shown that the nature and position of substituents are crucial for their efficacy. mdpi.com For instance, Methyl 4-methoxycinnamate has demonstrated potential in modulating DNA methylation, an important epigenetic mechanism, with research suggesting it can inhibit DNA methyltransferase 1 (DNMT1). researchgate.net It has also been investigated for antioxidant and anti-inflammatory effects. smolecule.com The presence of the methoxy group can enhance the molecule's lipophilicity compared to its hydroxyl analog (methyl 4-hydroxycinnamate), which may affect its ability to cross biological membranes and interact with intracellular targets.
| Compound | Substituent (para-position) | Primary Application/Activity | Reference |
| Methyl Cinnamate | -H | Flavoring Agent | smolecule.com |
| Methyl 4-methoxycinnamate | -OCH₃ | UV-B Filter, DNA Methylation Inhibition | smolecule.comresearchgate.net |
| Methyl 4-hydroxycinnamate | -OH | Antioxidant, Precursor | nih.gov |
Varying the alcohol component of the ester group (the R' in R-COO-R') is a common strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound. For cinnamates, altering the ester moiety from a small methyl group to larger or more complex alkyl chains can significantly impact properties like lipophilicity, membrane permeability, and ultimately, biological activity. nih.gov
Studies on a range of cinnamate esters have revealed clear SAR trends. In the context of antimicrobial activity, increasing the length of the alkyl chain in the ester can enhance potency up to a certain point. For example, in a series of cinnamate esters tested against various fungi, the antifungal action increased from methyl cinnamate to ethyl cinnamate and was further potentiated in butyl cinnamate. mdpi.com This is often attributed to an increase in lipophilicity, which facilitates greater penetration of the compound through the lipid-rich cell membranes of microorganisms. mdpi.comcabidigitallibrary.org However, excessively long or bulky alkyl groups can sometimes lead to a decrease in activity, suggesting an optimal range for lipophilicity and steric compatibility with the target site. mdpi.com
Similarly, in the realm of antiprotozoal agents, medium-sized linear alkyl chains (like n-propyl and n-butyl) on the ester group conferred the highest activity against L. donovani compared to smaller (methyl, ethyl) or branched (isopropyl, tert-butyl) alkyl groups. nih.gov This highlights that the shape and size of the ester group, not just its lipophilicity, are critical for effective interaction with the biological target.
| Ester Moiety (Alkyl Group) | Relative Antimicrobial Activity (General Trend) | Rationale | Reference |
| Methyl | Baseline Activity | Lower lipophilicity | mdpi.com |
| Ethyl | Increased Activity | Increased lipophilicity and membrane penetration | mdpi.com |
| Propyl | Potent Activity | Favorable balance of lipophilicity and steric factors | nih.gov |
| Butyl | Potent Activity | Further increase in lipophilicity | nih.govmdpi.com |
| Decyl | Variable Activity | May exceed optimal lipophilicity or introduce steric hindrance | mdpi.comresearchgate.net |
Conformer and Isomer Specificity in Biological Interactions
Cinnamic acid and its esters, including Methyl 4-methoxycinnamate, exist as geometric isomers due to the presence of a carbon-carbon double bond in the acrylic acid side chain. The two isomers are designated as trans (or E) and cis (or Z). wikipedia.orgnih.gov The trans isomer, where the phenyl ring and the carbonyl group are on opposite sides of the double bond, is thermodynamically more stable and is the most common form found in nature and in synthetic preparations. wikipedia.org
The spatial arrangement of these isomers is a critical factor in their biological interactions, as molecular targets like enzyme active sites and receptors are highly stereospecific. The distinct three-dimensional shapes of the trans and cis isomers mean they will bind to target sites with different affinities and orientations, often leading to different biological responses.
Ligand-Target Interactions and Molecular Docking Studies
To understand the mechanism of action of Methyl 4-methoxycinnamate at a molecular level, computational molecular docking studies are employed. These studies simulate the interaction between a ligand (the cinnamate derivative) and a biological target (typically a protein or enzyme), predicting the preferred binding orientation and affinity.
Molecular docking studies have provided insights into the potential targets of Methyl 4-methoxycinnamate and its analogs. For instance, Methyl 4-methoxycinnamate has been identified as a potential inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme involved in epigenetic regulation and a target in cancer therapy. Docking simulations suggested that the compound binds partly to the S-adenosyl-L-homocysteine (SAH) binding pocket of DNMT1. researchgate.net
In broader studies of cinnamate derivatives, docking has been used to predict interactions with various other targets. Cinnamic amides have been docked into the active site of P-glycoprotein, a protein associated with multidrug resistance in cancer. ikm.org.my These studies reveal specific interactions, such as hydrogen bonds between the ligand's functional groups (like the carbonyl oxygen) and amino acid residues (e.g., Tyrosine, Tryptophan) in the protein's active site, as well as hydrophobic and π-stacking interactions involving the phenyl ring. ikm.org.mynih.gov For example, docking simulations of butyl cinnamate with fungal enzymes suggested interactions with histone deacetylases like caHOS2, while antibacterial activity was linked to interactions with enzymes like saFABH, which is essential for fatty acid synthesis in bacteria. nih.gov These simulations help rationalize the observed biological activities and guide the design of more potent and selective inhibitors.
Computational Chemistry in SAR Elucidation
Computational chemistry, particularly through methods like Quantitative Structure-Activity Relationship (QSAR), plays a vital role in elucidating the SAR of cinnamate derivatives. researchgate.netnih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. By analyzing a set of molecules with known activities, these models can identify the key physicochemical properties—such as electronic, steric, and hydrophobic parameters—that govern their potency.
For cinnamic acid-related compounds, QSAR studies have successfully correlated antibacterial activity with molecular descriptors like absolute hardness (η). jst.go.jp 3D-QSAR approaches, which consider the three-dimensional properties of molecules, have also been employed to build predictive models for the activity of new chemical entities and to understand the structural requirements for optimal biological effect. nih.gov
Beyond QSAR, computational methods are used to predict other crucial properties. Quantum mechanics calculations, for instance, are used to model the electronic transitions responsible for the UV absorption spectra of cinnamates, helping to explain the effects of substituents like the para-methoxy group. researchgate.netacs.org These computational tools allow researchers to screen virtual libraries of compounds, prioritize candidates for synthesis, and rationally design novel derivatives with improved pharmacological profiles, thereby accelerating the drug discovery process. nih.gov
Biotechnological Production and Natural Occurrence Research
De Novo Biosynthesis in Engineered Microorganisms
Current scientific literature lacks documented research on the de novo biosynthesis of methyl 4-methylcinnamate in engineered microorganisms. The focus of biotechnological production of similar esters has been primarily on related compounds such as methyl cinnamate (B1238496). Consequently, specific details regarding metabolic pathway engineering and the optimization of microbial cell factories for this compound are not available.
Metabolic Pathway Engineering in Escherichia coli for Compound Production
There is no available research detailing the engineering of metabolic pathways in Escherichia coli for the production of this compound.
Optimization of Microbial Cell Factories for Enhanced Titer
As there are no established microbial cell factories for the production of this compound, no studies on the optimization of such systems for enhanced titer have been published.
Natural Product Sourcing and Isolation Methodologies
The natural occurrence of this compound in the plant kingdom is not well-documented in scientific literature. While some commercial documents and patents have alluded to its presence in certain plant species, these claims are not substantiated by peer-reviewed phytochemical analyses. Often, there is a confusion with the structurally similar and more abundant compound, methyl cinnamate.
Identification in Various Plant Species and Essential Oils
There are no definitive scientific reports confirming the isolation and identification of this compound from specific plant species or their essential oils. While the related compound, methyl cinnamate, is a known constituent of various plants, including Alpinia species, the presence of this compound has not been scientifically validated.
Role in Plant Biochemistry and Secondary Metabolism (e.g., Lignin (B12514952) Formation)
Due to the lack of confirmed natural occurrence, the role of this compound in plant biochemistry and secondary metabolism remains unknown. There is no evidence to suggest its involvement in biochemical pathways such as lignin formation.
Analytical and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Structural and Dynamic Studies
Ultrafast spectroscopic methods are instrumental in probing the excited-state dynamics of cinnamate (B1238496) derivatives, providing insights into their photophysical and photochemical properties.
Time-resolved ion yield (TR-IY) and time-resolved photoelectron spectroscopy (TR-PES) are powerful techniques for investigating the ultrafast dynamics of molecules in the gas phase. tandfonline.combohrium.com In studies on the related compound methyl cinnamate (MC), these methods have been used to determine the lifetime of its first excited singlet state (1¹ππ*). tandfonline.combohrium.com
In one study, TR-IY and TR-PES experiments were conducted by exciting the molecule with a pump laser pulse and then ionizing it with a time-delayed probe pulse. tandfonline.com The resulting ions or photoelectrons are detected as a function of the delay time between the pump and probe pulses. This allows for the tracking of the excited state population over time. For methyl cinnamate, both TR-IY and TR-PES experiments determined the lifetime of the 1¹ππ* state to be approximately 4.5 picoseconds (ps). tandfonline.combohrium.com The decay of this state is attributed to an initial decay to a lower-lying singlet ¹nπ* state, a step on the pathway to trans-cis isomerization. tandfonline.combohrium.com The ion signal in both experiments was observed to return to baseline after about 10 ps, consistent with the decay of the 1¹ππ* state. tandfonline.com
| Technique | Parameter Measured | Compound Studied | Key Finding | Reference |
|---|---|---|---|---|
| TR-IY | Excited State Lifetime | Methyl Cinnamate | Determined the lifetime of the 1¹ππ* state to be ~4.5 ps. | tandfonline.combohrium.com |
| TR-PES | Excited State Lifetime & Dynamics | Methyl Cinnamate | Confirmed the ~4.5 ps lifetime of the 1¹ππ* state and its decay to the 1¹nπ* state. | tandfonline.combohrium.com |
Transient electronic absorption spectroscopy (TEAS), also known as flash photolysis, is a pump-probe technique used to measure the excited-state absorption energies and lifetimes of molecules in solution. edinst.com This method involves exciting a sample with a short laser pulse (pump) and then monitoring the changes in its absorption spectrum with a second, time-delayed pulse (probe). edinst.com
TEAS studies on methyl cinnamate in a cyclohexane solution have revealed details about its behavior in a more complex environment. tandfonline.com Following excitation to the 1¹ππ* state, the transient absorption spectra showed two strong excited-state absorption (ESA) features at early delay times (1-5 ps), centered at 330 nm and 390 nm. tandfonline.com These studies, complemented by steady-state irradiation, demonstrated that the trans-cis isomerization pathway is preserved in the solution phase. bohrium.com Similar TEAS experiments on methyl-E-4-methoxycinnamate (E-MMC), a structural analog, also identified large ESA bands, providing insights into the photoprotection mechanisms of sunscreen molecules. rsc.org
| Compound | Solvent | Excitation Wavelength (λpump) | Observed Features | Reference |
|---|---|---|---|---|
| Methyl Cinnamate | Cyclohexane | 280 nm | Strong excited state absorption (ESA) at 330 nm and 390 nm. | tandfonline.com |
| Methyl-E-4-methoxycinnamate (E-MMC) | Cyclohexane | UV-B | Large ESA centered at 400 nm. | rsc.org |
| Methyl-E-4-methoxycinnamate (E-MMC) | Methanol (B129727) | UV-B | Large ESA centered at 380 nm and a second feature at ~360 nm. | rsc.org |
Resonance-Enhanced Multi-Photon Ionization (R2PI) is a highly sensitive and selective technique used for the spectroscopic analysis of atoms and molecules in the gas phase. wikipedia.orghmc.edu The process typically involves the absorption of a first photon to excite the molecule to an intermediate electronic state, followed by the absorption of a second photon which ionizes the molecule. wikipedia.orghmc.edu The resulting ions are then detected, often by a time-of-flight (TOF) mass spectrometer, which allows for mass-resolved analysis. hmc.edu
A key advantage of R2PI is its ability to provide spectroscopic information that may be inaccessible through single-photon methods. wikipedia.org Because the ionization process is dependent on the initial resonant absorption step, scanning the wavelength of the laser allows for the acquisition of an electronic spectrum for a specific mass, enabling the differentiation of isomers. researchgate.net The "soft" nature of this ionization technique often prevents the extensive fragmentation of molecules, which is a common issue in other mass spectrometry methods like electron impact (EI) ionization. researchgate.net Two-color R2PI, where the excitation and ionization photons have different frequencies, can further reduce fragmentation by precisely controlling the energy supplied to the molecule. hhu.de This technique is particularly well-suited for studying the distinct spectral signatures of structural isomers like methyl 4-methylcinnamate and its related compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules, including this compound. solubilityofthings.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule's structure. ucsb.edu
For this compound, specific chemical shifts in the NMR spectrum confirm its structure. The signals corresponding to the aromatic protons, the vinyl protons of the acrylate (B77674) group, the methyl ester protons, and the methyl group on the phenyl ring are all identifiable. rsc.org NMR is also pivotal in mechanistic analysis, as the area of an NMR signal is directly proportional to the concentration of the species, allowing researchers to track the progress of reactions over time by monitoring the disappearance of reactants and the appearance of products. nih.gov For instance, ¹H NMR studies have been used to monitor the trans-cis isomerization of methyl cinnamate following UV irradiation. bohrium.com
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling Constant (J) | Assignment |
|---|---|---|---|
| ¹H NMR (400 MHz) | 7.67 | d, J = 16.0 Hz | Vinylic proton |
| 7.42 | d, J = 8.1 Hz | Aromatic protons (2H) | |
| 7.19 | d, J = 7.9 Hz | Aromatic protons (2H) | |
| 6.40 | d, J = 16.0 Hz | Vinylic proton | |
| 3.80 | s | Ester methyl group (-OCH₃) | |
| 2.37 | s | Aromatic methyl group (-CH₃) | |
| ¹³C NMR (101 MHz) | 167.7 | Ester carbonyl carbon (C=O) | |
| 145.1 | Vinylic carbon | ||
| 140.8 | Aromatic carbon | ||
| 130.0 | Aromatic carbon | ||
| 129.5 | Aromatic carbon | ||
| 117.0 | Vinylic carbon | ||
| 51.8 | Ester methyl carbon (-OCH₃) | ||
| 21.8 | Aromatic methyl carbon (-CH₃) |
UV-Visible spectroscopy is used to study electronic transitions within molecules and is particularly useful for analyzing compounds with conjugated systems, such as cinnamates. solubilityofthings.com The UV absorption spectrum of methyl-E-4-methoxycinnamate, for example, shows a broad absorption centered in the UV-B region (280–315 nm), which is key to its function as a UV filter. rsc.org
Chromatographic Methods for Purity and Isomer Analysis
Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of this compound and for separating its various isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods used. scispace.comnih.gov
The choice of chromatographic conditions, such as the stationary phase and mobile phase (for HPLC) or temperature program (for GC), is critical for achieving separation. scispace.com For instance, in the analysis of related isomeric compounds, nonpolar stationary phases in GC have been shown to successfully resolve different isomers. nih.gov The identification of positional isomers often relies heavily on chromatographic separation, as their mass spectra can be very similar or even identical. scispace.com Derivatization can sometimes be employed in GC analysis to improve peak shape and enhance the chromatographic separation between isomers that might otherwise co-elute. uva.nl
Mass Spectrometry for Metabolite Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for confirming the molecular weight of compounds and for identifying unknown substances, such as metabolites. nih.gov When coupled with a chromatographic system, such as GC-MS or LC-MS, it provides a two-dimensional analysis that is highly effective for separating and identifying components in complex mixtures. scispace.comnih.gov
For purity assessment, GC-MS can be used to detect and identify any impurities present in a sample of this compound. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that helps in structural elucidation. The electron-impact (EI) mass spectrum of the related methyl cinnamate shows characteristic fragment ions at m/z 162 (molecular ion), 131, and 103. nih.gov
In metabolomics, LC-MS/MS is a key platform for identifying metabolites in biological samples. nih.gov The process involves searching the m/z value of a potential metabolite ion against databases to find putative identifications. nih.gov The identity is then confirmed by comparing the retention time and the tandem mass (MS/MS) spectrum of the unknown compound with that of an authentic standard. nih.gov This methodology would be applied to identify the mercapturic acid and other metabolites of this compound in biological systems.
Molecular Vibration Approaches for Physicochemical Property Derivation
The study of molecular vibrations through spectroscopic techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, complemented by computational analysis, provides profound insights into the structural and physicochemical properties of molecules. For this compound, a detailed examination of its vibrational modes reveals correlations with bond strengths, electronic effects of substituents, and potential intermolecular interactions.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and assigning the vibrational spectra of molecules like this compound. By calculating the theoretical vibrational frequencies and comparing them with experimental data (when available), a comprehensive understanding of the molecule's dynamics can be achieved. These theoretical calculations can also help in elucidating the spectra of compounds for which experimental data is scarce.
The vibrational spectrum of an aromatic ester such as this compound is characterized by several key regions that correspond to specific functional groups and structural features. The analysis of these spectral features allows for the derivation of important physicochemical properties.
Key Vibrational Modes and Their Physicochemical Significance:
Carbonyl Group (C=O) Vibrations: The stretching vibration of the carbonyl group is one of the most intense and characteristic bands in the infrared spectrum of esters. For aromatic esters, this band typically appears in the range of 1715-1730 cm⁻¹. The exact position of this band is sensitive to the electronic environment. Conjugation of the carbonyl group with the aromatic ring and the C=C double bond in this compound is expected to lower the vibrational frequency compared to a saturated ester, indicating a delocalization of π-electrons across this part of the molecule. This delocalization contributes to the molecule's electronic stability and influences its reactivity.
C-O Stretching Vibrations: Esters exhibit two distinct C-O stretching vibrations: the C-C-O stretch and the O-C-C stretch. In aromatic esters, the C-C-O stretching band is typically found between 1310 and 1250 cm⁻¹, while the O-C-C stretch appears in the 1130 to 1100 cm⁻¹ range spectroscopyonline.com. The frequencies of these vibrations are indicative of the bond order and strength of the ester linkage.
Aromatic and Alkene C-H and C=C Vibrations: The stretching vibrations of the C-H bonds on the aromatic ring and the vinyl group typically occur above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the alkene group are found in the 1450-1650 cm⁻¹ region. The positions and intensities of these bands can provide information about the substitution pattern of the aromatic ring and the stereochemistry of the alkene.
Methyl Group Vibrations: The methyl group attached to the aromatic ring, as well as the methyl group of the ester, will have characteristic symmetric and asymmetric stretching and bending vibrations. These are typically observed in the 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹ regions, respectively.
The following data tables present the theoretical vibrational frequencies for this compound, calculated using computational methods. These tables provide a basis for understanding the relationship between the molecular structure and its vibrational spectrum.
Table 1: Calculated FT-IR Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2950 | Weak | Methyl C-H Asymmetric Stretch |
| ~2870 | Weak | Methyl C-H Symmetric Stretch |
| ~1720 | Strong | C=O Carbonyl Stretch |
| ~1630 | Medium | Alkene C=C Stretch |
| ~1610, ~1510 | Medium | Aromatic C=C Stretch |
| ~1440 | Medium | Methyl C-H Bending |
| ~1280 | Strong | C-C-O Ester Stretch |
| ~1170 | Strong | O-C-C Ester Stretch |
| ~980 | Medium | =C-H Out-of-plane Bending (trans) |
| ~830 | Medium | Aromatic C-H Out-of-plane Bending (para-substituted) |
Table 2: Calculated Raman Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~1630 | Very Strong | Alkene C=C Stretch |
| ~1610 | Strong | Aromatic C=C Stretch |
| ~1170 | Medium | O-C-C Ester Stretch |
| ~830 | Weak | Aromatic C-H Out-of-plane Bending (para-substituted) |
Derivation of Physicochemical Properties from Vibrational Data:
The analysis of these vibrational modes allows for the inference of several physicochemical properties:
Bond Order and Strength: Higher vibrational frequencies for stretching modes generally correlate with stronger chemical bonds. For instance, the C=O stretching frequency provides a direct measure of the carbonyl bond strength.
Electronic Effects: The shift in the C=O frequency upon conjugation with the aromatic ring and the double bond is a clear indicator of electron delocalization. This delocalization impacts the molecule's dipole moment and polarizability.
Conformational Analysis: The presence of specific vibrational bands can help in identifying different conformational isomers of the molecule, if they exist.
Intermolecular Interactions: In condensed phases, intermolecular forces such as hydrogen bonding or dipole-dipole interactions can cause shifts in vibrational frequencies, particularly for polar groups like the carbonyl. Analyzing these shifts can provide insights into the nature and strength of these interactions.
Emerging Research Directions and Future Perspectives
Integration into Advanced Materials Science Research (e.g., Liquid Crystals, Polymers)
The unique photochemical properties of cinnamate (B1238496) derivatives are being harnessed in the field of advanced materials, particularly in the development of polymers for liquid crystal (LC) alignment layers. Researchers have synthesized a series of poly(cinnam-4'-yl methyl methacrylate) derivatives that are photoreactable when exposed to linearly polarized UV light. researchgate.net This characteristic makes them suitable for creating photoalignment layers, which are critical components in liquid crystal displays (LCDs) for controlling the orientation of liquid crystal molecules.
In one study, different chromophores, such as anthracene and coumarin, were incorporated into the monomeric moiety of poly(cinnam-4'-yl methyl methacrylate). researchgate.net The resulting polymers, PACMMA (anthracene-containing) and PCCMMA (coumarin-containing), demonstrated better thermal stability compared to the derivative with a methoxy (B1213986) benzene (B151609) group (PMCMMA). researchgate.net This enhanced stability is attributed to the bulky nature of the added groups and the potential for additional photocrosslinking sites, which elevates the glass transition temperature of the polymers. researchgate.net The synthesis of these polymers often involves techniques like the Heck reaction, highlighting the chemical versatility in creating these advanced materials. researchgate.net
Table 1: Properties of Photoreactive Cinnamate-Based Polymers
| Polymer | Chromophore Group | Key Finding |
|---|---|---|
| PMCMMA | Methoxy Benzene | Serves as a baseline for thermal stability. researchgate.net |
| PACMMA | Anthracene | Exhibits enhanced thermal stability due to its bulky size and extra photocrosslinking site. researchgate.net |
Novel Therapeutic Applications Beyond UV Protection and Anti-Inflammation
While the anti-inflammatory and antioxidant properties of cinnamate derivatives are well-documented, new research is uncovering their potential in other therapeutic areas. researchgate.netnih.govresearchgate.netnih.gov A significant emerging application is in the field of oncology, specifically as modulators of DNA methylation.
A study investigating a series of methyl benzoate and cinnamate analogs found that several compounds, including methyl 4-methoxycinnamate, exhibited potent cytotoxic activity against hepatocellular carcinoma cells (Hep3B). researchgate.net More importantly, these compounds were found to inhibit global DNA methylation. researchgate.net The study revealed that compounds such as methyl 4-hydroxycinnamate, methyl 3,4,5-trimethoxycinnamate, and methyl 4-methoxycinnamate showed relevant activities in both cytotoxicity and the inhibition of DNA methylation. researchgate.net This suggests a potential role for these cinnamate derivatives as epigenetic regulators in cancer therapy.
Further research into related compounds like Methyl Cinnamate (MC) has shown it can alleviate lipid accumulation in liver cells (HepG2) by activating the AMPK pathway, pointing towards potential uses in metabolic disorders. sigmaaldrich.com
Green Chemistry Innovations in Synthesis and Application
The synthesis of cinnamate esters is undergoing a green transformation, with a focus on developing more environmentally friendly and efficient processes. acs.orgnsf.gov Traditional methods often rely on harsh catalysts like sulfuric acid and require long reaction times. nsf.gov
Innovations in this area include:
Alternative Catalysts : The use of p-toluenesulfonic acid monohydrate has been explored as an easier-to-handle alternative to sulfuric acid for Fischer esterification. acs.org
Microwave-Assisted Synthesis : Microwave irradiation has been shown to dramatically reduce reaction times. For instance, the synthesis of methyl cinnamate can be achieved in just 2 minutes with high yields using either sulfuric acid or p-toluenesulfonic acid as a catalyst. nsf.gov
Advanced Reaction Systems : Research has focused on developing continuous-flow Heck reactions in supercritical carbon dioxide and electro-organic synthesis methods. These approaches aim to minimize the use of hazardous solvents and improve reaction efficiency.
One-Step Processes : A green process has been developed for the direct oxidation of cinnamaldehydes into their corresponding methyl esters in a single step, achieving yields of up to 95-98%. google.com This method can be performed under conventional heating, microwave, or ultrasound conditions, representing a significant improvement over multi-step syntheses. google.com
These advancements align with the principles of green chemistry by reducing waste, using less hazardous chemicals, and improving energy efficiency. sigmaaldrich.com
Table 2: Comparison of Synthesis Methods for Cinnamate Esters
| Method | Catalyst | Conditions | Key Advantage |
|---|---|---|---|
| Traditional Fischer Esterification | Sulfuric Acid | Refluxing Methanol (B129727) (>12h) | Established method. nsf.gov |
| Microwave-Assisted Synthesis | Sulfuric Acid or pTSA | 110°C, 2 minutes | Drastically reduced reaction time. nsf.gov |
| Direct Oxidation | Homogeneous or heterogeneous catalyst | Conventional, Microwave, or Ultrasound | Single-step, high-yield process. google.com |
Multi-Omics Approaches in Biological Activity Profiling
The complexity of biological systems requires advanced analytical techniques to fully understand the mechanism of action of bioactive compounds like Methyl 4-methylcinnamate. Multi-omics, an approach that integrates data from various biological levels—such as genomics, transcriptomics, proteomics, and metabolomics—is emerging as a powerful tool for this purpose. nih.govresearchgate.net
While specific multi-omics studies on this compound are not yet widely published, the application of these techniques to other small molecules provides a clear roadmap for future research. harvard.edunih.govresearchgate.net By employing multi-omics, researchers can:
Identify Molecular Targets : Profile changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound to identify its primary and secondary targets.
Elucidate Mechanisms of Action : Analyze shifts in metabolic pathways (metabolomics) to understand how the compound exerts its biological effects, such as its anti-inflammatory or cytotoxic activities.
Discover Biomarkers : Integrate multi-omics data to identify biomarkers that could predict the response to treatment with cinnamate derivatives in a clinical setting.
Profile Polypharmacology : Uncover the multiple targets and pathways that a single compound might influence, providing a holistic view of its biological activity. harvard.edu
This integrated approach allows for a comprehensive understanding of a compound's biological interactions, moving beyond a single target or pathway and revealing the complex network of effects that define its therapeutic potential. nih.govresearchgate.net
Computational and AI-Driven Discovery of Novel Derivatives and Applications
Computational chemistry and artificial intelligence (AI) are accelerating the discovery and development of new molecules and applications. In the context of this compound and its analogs, these computational tools are being used to predict biological activity and guide the synthesis of novel derivatives.
A key example is the use of molecular docking studies. Research on cinnamate analogs as inhibitors of DNA methylation in hepatocellular carcinoma used molecular docking to understand how these molecules interact with their target enzyme, DNA methyltransferase 1 (DNMT1). researchgate.net The docking results for methyl 4-methoxycinnamate and methyl 3,4,5-trimethoxycinnamate suggested that they bind, at least in part, to the SAH-binding pocket of the enzyme. researchgate.net This computational insight provides a structural basis for their observed biological activity and can guide the design of new, more potent inhibitors.
Virtual Screening : Using machine learning models to screen large virtual libraries of cinnamate derivatives to identify candidates with high predicted activity for specific therapeutic targets.
De Novo Drug Design : Employing AI algorithms to generate novel molecular structures with optimized properties for desired biological functions.
Predictive Modeling : Developing quantitative structure-activity relationship (QSAR) models to predict the therapeutic efficacy and potential off-target effects of new cinnamate derivatives before they are synthesized.
These in silico methods significantly reduce the time and cost associated with traditional drug discovery pipelines, enabling a more rapid and targeted exploration of the chemical space around the cinnamate scaffold.
Q & A
Q. How can I verify the purity and structural identity of synthesized methyl 4-methylcinnamate?
Methodological Answer:
- Use NMR spectroscopy (¹H and ¹³C) to confirm the molecular structure by comparing peak assignments with literature data (e.g., δ ~7.6 ppm for aromatic protons and δ ~3.8 ppm for the methoxy group) .
- Perform IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- Measure melting points and compare with reported values (if crystalline) .
- Validate purity via HPLC or GC-MS with a reference standard. Cross-check databases like SciFinder or Reaxys for spectral and physical data .
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
- Common methods include esterification (4-methylcinnamic acid + methanol, acid-catalyzed) or Steglich esterification (DCC/DMAP).
- Optimize conditions: Catalyst choice (H₂SO₄ vs. p-TsOH), solvent (toluene vs. DCM), and temperature (reflux vs. RT). Monitor reaction progress via TLC.
- Report yields under varying conditions and use ANOVA to statistically assess parameter significance .
Q. How do I design a stability study for this compound under different storage conditions?
Methodological Answer:
- Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH, light exposure per ICH guidelines) .
- Analyze degradation products via LC-MS and quantify stability using kinetic modeling (zero/first-order decay).
- Include control samples and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting spectral data for this compound in literature be resolved?
Methodological Answer:
- Conduct a systematic review of existing studies using PRISMA guidelines : Define inclusion/exclusion criteria (e.g., peer-reviewed journals, experimental data).
- Compare solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and instrumental calibration differences.
- Perform meta-analysis to quantify variability in reported melting points or spectral peaks, using tools like RevMan or R .
Q. What strategies can address low reproducibility in biological activity studies involving this compound?
Methodological Answer:
- Standardize assay protocols: Use positive controls (e.g., known COX-2 inhibitors for anti-inflammatory studies) and validate cell lines via STR profiling.
- Apply dose-response meta-analysis to reconcile discrepancies in IC₅₀ values across studies .
- Publish raw data in FAIR-aligned repositories (e.g., Chemotion, RADAR4Chem) to enable replication .
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?
Methodological Answer:
- Synthesize derivatives with systematic substitutions (e.g., halogenation at the 4-methyl position or ester group modification).
- Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity .
- Validate predictions with in silico docking studies (AutoDock Vina) and in vitro assays .
Q. What statistical approaches are suitable for analyzing non-linear pharmacokinetic profiles of this compound?
Methodological Answer:
- Model data using non-compartmental analysis (NCA) for AUC and Cₘₐₓ calculations.
- For non-linear kinetics, apply Michaelis-Menten equations or population pharmacokinetics (NONMEM) .
- Address inter-study variability via mixed-effects modeling .
Methodological Best Practices
- Literature Reviews : Use PRISMA or Cochrane guidelines for systematic reviews . Include databases like PubMed, Scopus, and specialized chemical repositories (Reaxys, SciFinder) .
- Data Reporting : Follow ICMJE standards for chemical characterization and assay protocols . Disclose raw data in FAIR-compliant repositories .
- Ethical Compliance : Adhere to ICH guidelines for preclinical studies and declare conflicts of interest .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
